molecular formula C22H16ClNO3 B13145798 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- CAS No. 848679-23-2

9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-

Cat. No.: B13145798
CAS No.: 848679-23-2
M. Wt: 377.8 g/mol
InChI Key: KUJMPLWYZJLFBT-UHFFFAOYSA-N
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Description

1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chloro group at the first position, an ethoxyphenylamino group at the eighth position, and two ketone groups at the ninth and tenth positions of the anthracene core. Anthracene derivatives are known for their applications in organic electronics, dyes, and as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of solvents and temperature control is crucial to maintain the stability of intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium-catalyzed coupling reactions using ligands and bases.

Major Products

    Oxidation: Anthraquinones.

    Reduction: Hydroxyanthracenes.

    Substitution: Various substituted anthracenes.

    Coupling: Extended aromatic systems.

Mechanism of Action

The mechanism of action of 1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell apoptosis. Additionally, it can inhibit enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione is unique due to the combination of its chloro and ethoxyphenylamino groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

848679-23-2

Molecular Formula

C22H16ClNO3

Molecular Weight

377.8 g/mol

IUPAC Name

1-chloro-8-(4-ethoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C22H16ClNO3/c1-2-27-14-11-9-13(10-12-14)24-18-8-4-6-16-20(18)22(26)19-15(21(16)25)5-3-7-17(19)23/h3-12,24H,2H2,1H3

InChI Key

KUJMPLWYZJLFBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4Cl

Origin of Product

United States

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